molecular formula C14H13NO3 B3158124 Ethyl 3-oxo-3-(quinolin-3-yl)propanoate CAS No. 855764-76-0

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate

Cat. No.: B3158124
CAS No.: 855764-76-0
M. Wt: 243.26 g/mol
InChI Key: HULVYXANDFIJKI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate (CAS: 855764-76-0, molecular formula: C₁₄H₁₃NO₃, molecular weight: 243.26 g/mol) is a β-keto ester derivative featuring a quinolin-3-yl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyrazolo[4,3-c]pyridines (e.g., 7f in ) and quinoline-based pharmacophores . Its synthesis typically involves condensation reactions between ethyl acetoacetate derivatives and quinoline-3-carboxylic acid or its equivalents under acidic or catalytic conditions. The compound crystallizes as orange crystals with a melting point of 248–251°C and has been characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis .

Properties

IUPAC Name

ethyl 3-oxo-3-quinolin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)8-13(16)11-7-10-5-3-4-6-12(10)15-9-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVYXANDFIJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-quinolinecarboxaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(quinolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate belongs to a broader class of β-keto esters with aromatic or heteroaromatic substituents. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications
Ethyl 3-oxo-3-(p-tolyl)propanoate p-Tolyl C₁₂H₁₄O₃ 206.24 86 N/A Intermediate for triazolopyrimidinone derivatives
Ethyl 3-oxo-3-(2-thienyl)propanoate 2-Thienyl C₉H₁₀O₃S 198.24 N/A N/A Substrate for stereoselective bioreduction to chiral alcohols (e.g., duloxetine intermediates)
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride Pyridin-2-yl C₁₀H₁₂ClNO₃ 229.66 N/A N/A Pharmaceutical research (discontinued commercial availability)
Ethyl 3-cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate 3-(Trifluoromethyl)benzyl C₁₇H₁₈F₃O₃ 342.32 N/A N/A Synthesis of non-steroidal anti-inflammatory agents
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 4-(Trifluoromethyl)phenyl C₁₂H₁₁F₃O₃ 260.21 N/A N/A High commercial availability (15 suppliers)

Stability and Reactivity

  • Thermal Stability: The quinolinyl derivative (mp 248–251°C) is more thermally stable than analogs like ethyl 3-oxo-3-phenylpropanoate (mp ~94°C, CAS: 94-02-0) due to extended π-conjugation .
  • Hydrolytic Sensitivity: Fluorinated analogs (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) exhibit enhanced resistance to hydrolysis compared to the quinolinyl compound, attributed to electron-withdrawing effects .

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Substitution at the quinoline 3-position enhances bioactivity, as seen in pyrano[3,2-c]quinoline derivatives .

Biological Activity

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for contributing to various pharmacological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of modified derivatives that may enhance its biological efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinoline structure enables the compound to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as:

  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
  • Anticancer Activity : It shows antiproliferative effects against multiple cancer cell lines by disrupting key cellular processes.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The anticancer properties of this compound have been explored in several studies. Notably:

  • Cell Line Studies : Derivatives of this compound have exhibited antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : These studies suggest that the compound may bind to specific proteins involved in cancer progression, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values in the micromolar range. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, including caspase activation and mitochondrial depolarization .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Cell Cycle ArrestG2/M phase arrest observed

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-3-(quinolin-3-yl)propanoate
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Ethyl 3-oxo-3-(quinolin-3-yl)propanoate

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